molecular formula C46H64N14O12S2 B549326 Desmopressin CAS No. 16679-58-6

Desmopressin

カタログ番号: B549326
CAS番号: 16679-58-6
分子量: 1069.2 g/mol
InChIキー: NFLWUMRGJYTJIN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Desmopressin (1-deamino-8-D-arginine vasopressin) is a synthetic analogue of vasopressin, a natural antidiuretic hormone (ADH) produced by the posterior pituitary gland. It selectively binds to V2 receptors in the renal collecting ducts, reducing urine output by promoting water reabsorption. This compound is clinically approved for:

  • Nocturnal enuresis in children (reduces bedwetting by 1–2 nights/week compared to placebo) .
  • Hemophilia A and von Willebrand disease (increases plasma factor VIII and von Willebrand factor by 2–4x baseline) .
  • Diabetes insipidus (oral or intranasal formulations restore urine osmolality).

Its pharmacokinetic profile varies by formulation: oral tablets (bioavailability: 0.08–0.16%), nasal spray (3–5%), and intravenous administration (immediate effect) .

準備方法

Liquid-Phase Peptide Synthesis (LPPS) Method

Stepwise Synthesis and Coupling Reactions

The LPPS method described in WO2015001134A2 employs Z-Tyr-Phe-OBzl as a key intermediate, synthesized via PyBOP/HOBt-mediated coupling of Z-Tyr-OH and Tos.H-Phe-OBzl . Critical steps include:

  • Reaction Monitoring : High-performance liquid chromatography (HPLC) tracks coupling efficiency, ensuring >98% completion .

  • Purification : Post-reaction mixtures undergo sequential washes with 5% NaHCO₃, 10% KHSO₄, and brine to remove byproducts .

  • Evaporation : Solvent removal via vacuum evaporation (<50°C) preserves peptide integrity .

Final Product Isolation and Analysis

The crude peptide is precipitated, washed with petroleum ether, and dried under vacuum (<45°C). Final quality control involves:

  • HPLC Purity Testing : Confirms identity and purity (>99.5%) .

  • Amino Acid Analysis : Validates stoichiometric ratios .

  • Karl Fischer (KF) Titration : Ensures water content <0.5% .

Table 1: Key Parameters in LPPS of this compound

ParameterSpecificationSource
Coupling AgentPyBOP/HOBt
Reaction Temperature20 ± 2°C
Washing SolutionsNaHCO₃, KHSO₄, brine
Final Purity (HPLC)≥99.5%

Solid-Phase Peptide Synthesis (SPPS) Methods

Traditional Boc/Benzyl Chemistry

Early SPPS methods (WO2011011342A9) used Boc-protected amino acids and benzyl side-chain protection, requiring HF for resin cleavage . Drawbacks included:

  • HF Handling Risks : Corrosive and toxic byproduct formation .

  • Low Cyclization Efficiency : Additional purification steps needed pre-cyclization .

Modern Fmoc-Based SPPS

Recent protocols (CN104926927A) utilize Fmoc-protected amino acids and acid-labile resins (e.g., Rink amide), eliminating HF use . Key improvements:

  • Deprotection : 20% piperidine in dimethylformamide (DMF) removes Fmoc groups .

  • Coupling : HBTU/HOBt activates carboxyl groups, achieving >95% coupling efficiency .

  • Cyclization : I₂ in DMF oxidizes cysteine and mercaptopropionyl residues, forming disulfide bridges in situ .

Environmentally Optimized SPPS

A Triton X-100/water swelling system reduces organic solvent consumption by 40% compared to traditional SPPS . Post-synthesis cleavage uses trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane), yielding this compound with 92–95% purity before HPLC refinement .

Table 2: Comparison of SPPS Methodologies

ParameterBoc/Benzyl Method Fmoc-Based Method
Resin TypeMerrifieldRink Amide PEG
Deprotection ReagentHF20% Piperidine/DMF
Cyclization AgentSeparate purificationI₂ in DMF
Organic Solvent UseHighReduced by 40%
Final Purity (Pre-HPLC)85–90%92–95%

Hybrid and Innovative Approaches

Fragment Condensation Strategies

WO2015001134A2’s LPPS method synthesizes this compound in four fragments, later condensed via sequential coupling . Advantages include:

  • Simplified Purification : Isolated fragments reduce impurity carryover .

  • Scalability : Suitable for multi-kilogram batches (11–17 kg scale) .

Continuous Flow Chromatography

Thin-film evaporation (TFE) systems concentrate peptide solutions to ≤15 g/L, enhancing acetonitrile removal efficiency by 30% compared to rotary evaporation . TFE parameters include:

  • Temperature : 35–40°C.

  • Pressure : 50–100 mbar .

Critical Analysis of Methodologies

Yield and Purity Considerations

  • LPPS : Achieves higher purity (99.5%) but lower yields (70–75%) due to multi-step isolation .

  • SPPS : Offers better yields (80–85%) but requires rigorous HPLC purification .

Environmental Impact

Fmoc-based SPPS with Triton X-100 reduces waste generation by 25%, aligning with green chemistry principles .

科学的研究の応用

Clinical Applications

  • Nocturnal Enuresis
    • Description : Nocturnal enuresis, commonly known as bedwetting, is prevalent in children. Desmopressin is effective in reducing nocturnal urine production.
    • Case Study : A study involving 30 children with monosymptomatic nocturnal enuresis demonstrated significant improvements in sleep quality and psychological functioning after six months of this compound treatment, highlighting its benefits beyond mere symptom control .
  • Diabetes Insipidus
    • Description : Central diabetes insipidus is characterized by insufficient secretion of vasopressin. This compound effectively manages this condition by mimicking the action of natural vasopressin.
    • Clinical Evidence : this compound has been shown to significantly reduce urine output and increase urine concentration in patients with central diabetes insipidus, improving their quality of life .
  • Bleeding Disorders
    • Description : this compound is used to treat mild to moderate hemophilia A and von Willebrand disease by promoting the release of factor VIII from endothelial cells.
    • Clinical Application : In patients undergoing minor surgical procedures, this compound administration has been associated with reduced bleeding episodes . A review noted that this compound could be beneficial for managing bleeding during surgeries in patients with these conditions .
  • Nocturia
    • Description : Nocturia involves waking at night to urinate and can significantly affect sleep quality.
    • Efficacy : this compound has been approved for treating nocturia due to nocturnal polyuria in adults, demonstrating a reduction in nighttime voiding frequency .
  • Other Potential Uses
    • Ongoing research is exploring additional applications for this compound, including its potential role in managing renal colic and certain central nervous system disorders. Preliminary studies suggest that it may provide benefits in these areas, although further research is needed .

Comparative Data Table

ApplicationPatient PopulationMechanism of ActionClinical Evidence
Nocturnal EnuresisChildrenAntidiuretic effectImproved sleep and psychological functioning
Diabetes InsipidusAdults/ChildrenMimics vasopressinSignificant reduction in urine output
Hemophilia APatients with hemophiliaEnhances factor VIII releaseReduced bleeding during minor surgeries
NocturiaAdultsReduces nighttime urine productionFDA-approved for nocturia treatment
Renal ColicPatients with renal colicPotential analgesic effectsNeeds further investigation for efficacy

作用機序

デスモプレシンは、体内の水分バランスを調節するホルモンであるバソプレシンの作用を模倣することで効果を発揮します . 腎臓のバソプレシン受容体、特にネフロンの遠位部と集合管に位置するV2受容体に結合します . この結合は、シグナル伝達カスケードを活性化し、細胞膜へのアクアポリンチャネルの挿入を増加させ、水の再吸収を強化し、尿の産生を減少させます . デスモプレシンは、血栓形成に不可欠な第VIII因子とフォン・ヴィレブランド因子のレベルも増加させます .

類似の化合物との比較

デスモプレシンは、その抗利尿作用の増強と血圧上昇作用の抑制により、バソプレシンアナログの中でユニークです . 他の類似の化合物には、バソプレシン、リプレシン、テルリプレシンがあります . バソプレシンは、抗利尿作用と血管収縮作用の両方を持つ天然ホルモンです . もう1つのアナログであるリプレシンは、尿崩症の治療に使用されますが、デスモプレシンと比較して作用時間が短いです . テルリプレシンは、肝硬変患者の門脈圧亢進性出血の治療における血管収縮作用を主な目的とした、長時間作用型のアナログです . デスモプレシンは、V2受容体に対する選択性と長い作用時間により、水分バランスと出血性疾患に関連する状態の管理に特に効果的です .

類似化合物との比較

Tricyclic Antidepressants (Imipramine, Amitriptyline)

Parameter Desmopressin Tricyclics
Efficacy 64–86% reduction in wet nights Similar short-term efficacy
Onset of Action Rapid (1–2 weeks) Slower (4–6 weeks)
Relapse Post-Treatment High (~60%) Similar relapse rates
Side Effects Hyponatremia (1–5%) Dry mouth, constipation, cardiac toxicity

Key Findings :

  • Both reduce bedwetting, but this compound acts faster .
  • Tricyclics have higher adverse event rates (e.g., 18.5% urinary incontinence vs. 0% with this compound) .

Anticholinergics (Oxybutynin, Tolterodine)

Parameter This compound Oxybutynin Tolterodine
Monotherapy Efficacy 64–86% response rate 18–44% response rate 54% full remission (combined)
Combination Therapy N/A This compound + Oxybutynin: 44–72% remission This compound + Tolterodine: 83–87% remission
Side Effects Low risk Xerostomia (18.5%), constipation Lower anticholinergic effects

Key Findings :

  • This compound monotherapy outperforms oxybutynin (64.1% vs. 92.6% persistence of enuresis at 1 month; p=0.008) .
  • This compound + tolterodine achieves higher 3-month remission (86.7%) than this compound + oxybutynin (44.8%; p=0.001) .

Enuresis Alarms

Parameter This compound Alarm Therapy
Short-Term Efficacy Faster reduction (1–2 weeks) Slower (6–12 weeks)
Long-Term Success High relapse post-treatment Sustained dryness (70–80%)
Adherence High Low due to disruption

Key Findings :

  • Alarms yield more durable results (RR for relapse: 0.58 vs. 9.17 with this compound) .
  • Combined this compound + alarm therapy reduces wet nights by 1.35/week vs. alarm alone (p<0.05) .

Tranexamic Acid (TXA) in Perioperative Settings

Parameter This compound Tranexamic Acid (TXA)
Transfusion Risk RR 2.38 reduction vs. TXA Less effective
Blood Loss No significant difference Comparable efficacy
Safety Hyponatremia risk Thrombosis risk

Key Findings :

  • This compound reduces RBC transfusion exposure better than TXA (RR 2.38, 95% CI 1.06–5.39) .

Vasopressin Analogues and Peptides

Compound Binding Energy (kcal/mol) Clinical Use
This compound -10.57 Nocturnal enuresis, hemophilia
Lypressin -9.84 Diabetes insipidus (less common)
Rutin -13.43 Experimental (higher affinity)

Key Findings :

  • This compound has superior MM/GBSA energy (-69.77 kcal/mol) compared to lypressin (-67.65 kcal/mol), suggesting stable binding .

生物活性

Desmopressin (DDAVP) is a synthetic analog of vasopressin, primarily used for its antidiuretic and hemostatic properties. Its biological activity is characterized by its interactions with specific receptors in the body, leading to various therapeutic effects. This article explores the biological mechanisms, clinical applications, and associated risks of this compound, supported by data tables and case studies.

This compound primarily acts as an agonist for the vasopressin V2 receptors located in the renal collecting ducts. Upon binding to these receptors, this compound stimulates adenylyl cyclase activity, resulting in increased intracellular cyclic AMP (cAMP) levels. This cascade leads to the insertion of aquaporin-2 channels into the luminal membrane of the collecting duct cells, enhancing water reabsorption and thereby reducing urine output .

Key Points of Mechanism:

  • V2 Receptor Agonism: Increases water reabsorption in kidneys.
  • Adenylyl Cyclase Activation: Elevates cAMP levels.
  • Aquaporin Insertion: Enhances membrane permeability to water.

Clinical Applications

This compound is widely used for several medical conditions:

  • Diabetes Insipidus: It effectively manages central diabetes insipidus by reducing excessive urination.
  • Nocturia: Long-term studies indicate that this compound significantly decreases nocturnal voids in patients with nocturia caused by nocturnal polyuria .
  • Bleeding Disorders: It is utilized in treating patients with hemophilia A and von Willebrand disease (VWD) by increasing plasma levels of factor VIII and von Willebrand factor (VWF) during surgical procedures .

Case Studies

  • Bleeding Disorders:
    A study involving 66 patients with type 1 or 2 VWD showed a biologic response rate of 27% in type 1 and 18% in type 2 VWD after administration of this compound . The study highlighted that genotype could better predict responses in certain patients.
  • Nocturia Treatment:
    In a long-term study, patients receiving this compound experienced a reduction in nocturnal voids from an average of 3.1 to 1.3 over 12 months. Upon cessation, voiding frequency returned to baseline levels, indicating treatment dependency .

Efficacy Data Table

ConditionResponse RateNotes
Type 1 VWD27%Higher response compared to type 2 VWD
Type 2 VWD18%Variability based on subtype
NocturiaSignificant reductionAverage voids decreased from 3.1 to 1.3

Safety Profile and Risks

Despite its efficacy, this compound is associated with risks, particularly hyponatremia, which can occur due to excessive fluid retention. A meta-analysis indicated that this compound use increases the odds of hyponatremia by more than five times compared to placebo .

Hyponatremia Incidence Data Table

Study PopulationHyponatremia RateFollow-up Duration
General population4.4%90 days
Elderly patientsIncreased riskVariable

Q & A

Q. How can pharmacokinetic studies of desmopressin be optimized to account for its variable absorption routes (e.g., nasal, oral, intravenous)?

Basic Research Question
To address variability in absorption, researchers should employ crossover study designs with standardized dosing protocols. For example, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can quantify plasma this compound levels across administration routes, using MRM transitions specific to its amino acid sequence (e.g., parent ion m/z 534.8 → product ions 120.1, 132.1) . Data normalization should account for inter-individual differences in bioavailability, as demonstrated in excretion studies where nasal administration showed delayed peak plasma concentrations compared to intravenous routes .

Q. What methodological strategies resolve contradictions in this compound’s clinical data, such as conflicting reports on hyponatremia risk in brain injury patients?

Advanced Research Question
Contradictions often arise from heterogeneous patient cohorts or variable monitoring protocols. Researchers should:

  • Stratify data by baseline serum sodium levels and intracranial pressure (ICP) measurements, as outlined in Table 2 of clinical studies .
  • Apply multivariate regression to isolate this compound’s effect from confounders (e.g., fluid intake, comorbid conditions).
  • Use Bayesian meta-analysis to reconcile disparate findings, assigning higher weight to studies with standardized ICP monitoring and sodium tracking over 72-hour intervals .

Q. How can stability-indicating assays for this compound in pharmaceutical formulations address degradation products under stress conditions?

Basic Research Question
A validated RP-HPLC-DAD method with a C18 column and mobile phase (pH 4.5 phosphate buffer:acetonitrile, 75:25 v/v) effectively separates this compound from degradation products (e.g., oxidized or deamidated forms). Method validation should include forced degradation studies (acid/base hydrolysis, thermal stress) and linearity checks (1–50 µg/mL, ≥ 0.999) . Quantify degradation products using area normalization and confirm identity via LC-MS/MS .

Q. What experimental designs improve translational validity of this compound’s anti-angiogenic effects observed in murine breast cancer models?

Advanced Research Question
To bridge preclinical and clinical findings:

  • Use orthotopic tumor models (e.g., 4T1 murine mammary carcinoma) with this compound doses mimicking human pharmacokinetics (e.g., 0.3 µg/kg subcutaneous) .
  • Incorporate longitudinal MRI to track tumor vascularization changes.
  • Validate biomarkers (e.g., plasma VEGF levels) in parallel with histopathological analysis of microvessel density (CD31 staining) .
  • Address interspecies differences in vasopressin receptor (V2R) expression via qPCR profiling of human vs. murine tumor tissues.

Q. How can researchers ensure specificity in this compound immunoassays given structural similarities to endogenous vasopressin?

Basic Research Question
Leverage LC-MS/MS with high-resolution mass spectrometers (e.g., Q-TOF) to distinguish this compound (1-deamino-8-D-arginine vasopressin) from endogenous vasopressin based on mass shifts (Δm/z = 18.01 Da due to deamination). Cross-validate with competitive ELISA using monoclonal antibodies targeting the synthetic D-arginine moiety .

Q. What statistical approaches are recommended for analyzing this compound’s efficacy in nocturnal enuresis trials with high inter-patient variability?

Advanced Research Question

  • Use mixed-effects models to account for repeated measures (e.g., weekly wet nights) and covariates (e.g., bladder capacity, adherence to fluid restriction).
  • Apply responder analysis with thresholds (e.g., ≥50% reduction in wet nights) and report confidence intervals for relapse rates post-treatment .
  • Conduct subgroup analyses stratified by genetic polymorphisms (e.g., AVPR2 mutations) to identify differential responses .

Q. How can this compound’s role in diabetes insipidus management be evaluated in critically ill patients with fluctuating fluid balance?

Advanced Research Question

  • Implement continuous sodium monitoring with point-of-care devices to guide dynamic dose adjustments.
  • Design adaptive trials with Bayesian predictive algorithms to individualize dosing based on urine osmolality trends and serum sodium trajectories .
  • Compare outcomes (e.g., ICU length of stay) against historical cohorts using propensity score matching.

特性

IUPAC Name

N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H64N14O12S2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLWUMRGJYTJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H64N14O12S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1069.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16679-58-6
Record name Desmopressin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.009
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。